1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene
Description
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with chlorine, iodine, and a cyclopropylmethoxy group
Properties
IUPAC Name |
1-chloro-4-(cyclopropylmethoxy)-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVSMCNOBNZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride, while iodination can be carried out using iodine and an oxidizing agent such as nitric acid.
Etherification: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the appropriate cyclopropylmethanol derivative with a suitable leaving group on the benzene ring, often facilitated by a base such as potassium carbonate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide for hydroxylation and amines for amination.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids, while reduction with reducing agents like lithium aluminum hydride can yield corresponding hydrocarbons.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound can be used in the design and synthesis of novel materials with specific electronic or optical properties, useful in the development of sensors, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene depends on its specific application and the molecular targets involved
Binding to Enzymes or Receptors: The halogen atoms and the cyclopropylmethoxy group can enhance binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity.
Electron Transfer: The compound’s ability to undergo redox reactions can facilitate electron transfer processes, which are crucial in many biochemical pathways.
Comparison with Similar Compounds
1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-4-methoxy-2-iodobenzene: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Bromo-4-(cyclopropylmethoxy)-2-iodobenzene:
The uniqueness of 1-Chloro-4-(cyclopropylmethoxy)-2-iodobenzene lies in its specific combination of substituents, which imparts distinct chemical properties and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
